ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core, a pyrrolidinone ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
The compound ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate typically involves multi-step reactions. One common method includes the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core . The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound . The final step involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate can be compared with other similar compounds such as:
Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antiviral, anticancer, and antimicrobial properties.
Pyrrolidinone derivatives: Often used in the development of pharmaceuticals due to their bioactive properties.
Methoxyphenyl derivatives: Commonly found in various bioactive compounds with enhanced binding properties.
These comparisons highlight the unique combination of functional groups in this compound, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-[2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-21(27)14-25-17-9-5-4-8-16(17)23-22(25)15-12-20(26)24(13-15)18-10-6-7-11-19(18)28-2/h4-11,15H,3,12-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGIFCNDNCDUBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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